molecular formula C23H15N5O4 B11692563 N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide

Cat. No.: B11692563
M. Wt: 425.4 g/mol
InChI Key: UECYOJKFWPLXRQ-VYIQYICTSA-N
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Description

N'-[(2Z)-3-(1H-Benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide is a hybrid heterocyclic compound combining a benzimidazole core, a coumarin-derived chromen-2-ylidene moiety, and a 3-nitrobenzohydrazide substituent.

Condensation: Formation of the benzimidazole ring via reactions between substituted phenylenediamines and carbonyl-containing precursors (e.g., methyl-4-formyl benzoate) under acidic or oxidative conditions .

Hydrazide Formation: Reaction of intermediates with hydrazine hydrate to generate hydrazide derivatives .

Schiff Base Formation: Final condensation with substituted aldehydes to yield the target hydrazone .

The coumarin-benzimidazole framework may contribute to π-conjugation, relevant for applications in nonlinear optics (NLO) or medicinal chemistry .

Properties

Molecular Formula

C23H15N5O4

Molecular Weight

425.4 g/mol

IUPAC Name

N-[(Z)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-nitrobenzamide

InChI

InChI=1S/C23H15N5O4/c29-22(15-7-5-8-16(12-15)28(30)31)26-27-23-17(13-14-6-1-4-11-20(14)32-23)21-24-18-9-2-3-10-19(18)25-21/h1-13H,(H,24,25)(H,26,29)/b27-23-

InChI Key

UECYOJKFWPLXRQ-VYIQYICTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])/O2)C4=NC5=CC=CC=C5N4

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2Z)-3-(1H-13-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-NITROBENZOHYDRAZIDE typically involves the condensation of 3-nitrobenzohydrazide with a suitable aldehyde or ketone derivative of benzodiazole and chromene. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(2Z)-3-(1H-13-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole and chromene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzodiazoles, and chromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(2Z)-3-(1H-13-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-NITROBENZOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(2Z)-3-(1H-13-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-3-NITROBENZOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

  • The coumarin moiety introduces extended conjugation, distinct from simpler benzimidazole derivatives, which may enhance photophysical properties .

Key Observations :

  • Traditional methods (e.g., ) require prolonged reflux (~7 hours), whereas microwave-assisted synthesis () drastically reduces reaction time without compromising yield.
  • The target compound’s synthesis likely follows a hybrid approach, combining hydrazide formation () and aldehyde condensation ().

Spectroscopic and Structural Features

Table 3: Spectroscopic Data Comparison

Compound IR Peaks (cm⁻¹) ¹H NMR Shifts (δ, ppm) X-Ray Confirmation Reference
Target Compound (Inferred) ~1654 (C=O), ~1352 (NO₂) Aromatic H: 7.2–8.5 Not reported
N’-(2-Methoxybenzylidene)-3-nitrobenzohydrazide 1654 (C=O), 3231 (N-H) N-H: 10.2, OCH₃: 3.85 Yes
Bis-benzimidazolylamidines 3267 (N-H), 1605 (C=N) Alkyl CH₂: 2.5–3.5 No

Key Observations :

  • The nitro group’s IR signature (~1350 cm⁻¹) and hydrazide C=O stretch (~1650 cm⁻¹) are consistent across analogues .
  • X-ray data for similar compounds () confirm planarity of the hydrazone linkage, critical for conjugation and stability.

Key Observations :

  • The target compound’s predicted NLO response matches Spbzl*, suggesting utility in optical materials .

Biological Activity

N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential uses, and relevant research findings.

Structural Characteristics

The compound features a benzimidazole moiety , a chromene ring system , and a nitrobenzohydrazide linkage . Its molecular formula is C23H16N4O2C_{23}H_{16}N_{4}O_{2}, with a molecular weight of approximately 400.4 g/mol. The combination of these structural elements contributes to its diverse biological activities, particularly in oncology and neuropharmacology.

Anticancer Properties

Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Research has shown that compounds with similar structural features often exhibit significant anticancer activity due to their ability to interact with various cellular pathways.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundBenzimidazole, Chromene, NitrobenzohydrazidePotential anticancer activity
Benzothiazole derivativesSulfur-containing heterocyclesAnticancer and antimicrobial properties
Chromene derivativesChromene ringsAntioxidant and anti-inflammatory effects
Benzimidazole derivativesBenzimidazole moietyPotential antiviral and anticancer agents

The exact mechanism of action for this compound remains to be fully elucidated. However, initial research suggests that it may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer progression and neurodegeneration.

Interaction Studies

Recent studies have focused on the binding affinity of this compound with various molecular targets, providing insights into its potential therapeutic applications. These investigations are crucial for understanding how the compound may inhibit pathways associated with cell proliferation and apoptosis.

Case Studies and Research Findings

  • In Vitro Studies : Initial in vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions between this compound and target proteins involved in cancer pathways. These studies suggest strong binding affinities, supporting further investigation into its therapeutic efficacy.
  • Comparative Analysis : Comparative analysis with other benzimidazole and chromene derivatives highlights the unique properties of this compound, suggesting it may offer advantages over existing therapeutics in terms of potency and specificity.

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